molecular formula C11H12N2O B2583854 {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol CAS No. 1314969-20-4

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol

Cat. No.: B2583854
CAS No.: 1314969-20-4
M. Wt: 188.23
InChI Key: GDBBXSOLAGZMAS-UHFFFAOYSA-N
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Description

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1H-imidazol-4-yl)methyl]phenyl}methanol typically involves the formation of the imidazole ring followed by its attachment to the phenylmethanol group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol can undergo several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Benzimidazole: A compound with a fused benzene and imidazole ring.

    Imidazole: The parent compound of the imidazole family.

Uniqueness

{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol is unique due to the presence of both an imidazole ring and a phenylmethanol group.

Properties

IUPAC Name

[2-(1H-imidazol-5-ylmethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-7-10-4-2-1-3-9(10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBBXSOLAGZMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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